2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-24-13-5-3-2-4-10(13)15-20-21-16(23-15)19-14(22)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXDQXUSLZHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoyl chloride and 2-(methylthio)phenylhydrazine as the primary starting materials.
Formation of Oxadiazole Ring: The reaction between 2-(methylthio)phenylhydrazine and carbon disulfide in the presence of a base such as potassium hydroxide leads to the formation of the 1,3,4-oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is then coupled with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Chemical Reactions Analysis
2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s dichloro groups differ from the sulfamoyl groups in LMM5/LMM11, suggesting divergent electronic profiles. Chloro substituents enhance hydrophobicity, while sulfamoyl groups may improve solubility or target specificity .
- Oxadiazole Modifications : The methylsulfanyl group in the target compound contrasts with LMM5’s methoxyphenylmethyl group. Sulfur-containing substituents often increase metabolic resistance compared to oxygen-based groups .
- Agrochemical Relevance : Etobenzanid and sulfentrazone (herbicides) share chloro-substituted benzamide backbones but employ distinct heterocyclic systems (e.g., triazoles), underscoring the versatility of benzamide derivatives in pesticide design .
Research Findings and Theoretical Insights
While experimental data for the target compound are absent in the provided evidence, theoretical and methodological insights from computational chemistry can inform predictions:
Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) incorporating exact exchange terms have demonstrated high accuracy in predicting thermochemical properties, such as bond dissociation energies and reaction enthalpies . For the target compound, such methods could model its electronic structure to assess stability or reactivity relative to analogs like LMM5.
- Basis Sets for Geometry Optimization: The 6-31G* basis set, validated for second-row elements, provides reliable equilibrium geometries and vibrational frequencies .
- Solubility and Formulation: notes that benzamide-oxadiazole hybrids like LMM5 are solubilized using DMSO and Pluronic F-126. The target compound’s dichloro groups may reduce solubility compared to sulfamoyl-containing analogs, necessitating similar formulation strategies for biological testing .
Biological Activity
2,5-Dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that allows it to interact with various biological targets, making it a candidate for therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A dichlorobenzene moiety
- An oxadiazole ring
- A methylsulfanyl group attached to a phenyl ring
These features contribute to its biological activity through interactions with enzymes and receptors.
Biological Activity Overview
Research has indicated that this compound exhibits diverse biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its key biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antifungal and antibacterial properties:
- Antifungal Activity : In vitro studies demonstrated its efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus. The compound exhibited fungicidal effects at specific concentrations, indicating potential for therapeutic use in fungal infections.
- Antibacterial Activity : The compound displayed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest a possible application in treating bacterial infections .
Anticancer Activity
Emerging research indicates that this compound may also have anticancer properties. Preliminary studies have shown its ability to inhibit cancer cell proliferation in various human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell growth .
The biological activity of this compound can be attributed to its interaction with molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells. This inhibition can lead to reduced growth rates or cell death .
- Receptor Modulation : By binding to specific receptors, the compound may alter signaling pathways that are vital for cellular functions. This modulation can result in various biological effects depending on the target receptor.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
